molecular formula C13H13NO3S B1328105 Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate CAS No. 886366-42-3

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B1328105
CAS No.: 886366-42-3
M. Wt: 263.31 g/mol
InChI Key: XOHMQJLCGMBICX-UHFFFAOYSA-N
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Description

Historical Context of Thiazole Chemistry

The foundation of thiazole chemistry traces back to November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber established the fundamental principles of this heterocyclic system. Their pioneering work, published under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," provided the first systematic definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)NS, which relate to pyridine in the same manner that thiophene relates to benzene. Hantzsch and Weber demonstrated the existence of both thiazole and isothiazole, though neither compound was known in its free state at that time, and they established comparative relationships with glyoxaline and pyrazole respectively.

The classical Hantzsch thiazole synthesis, developed during this early period, became the cornerstone methodology for thiazole preparation. This synthetic approach involves the condensation of alpha-haloketones or alpha-halogenaldehydes with thioamides, providing a versatile route to diverse thiazole derivatives. The reaction mechanism proceeds through nucleophilic attack by the thioamide on the alpha-haloketone, followed by cyclization and elimination of hydrogen halide to form the thiazole ring system. This methodology has undergone numerous modifications and improvements over the decades, but the fundamental principle established by Hantzsch remains central to modern thiazole synthesis.

Significance of Methoxyphenyl-Substituted Thiazole Carboxylates in Heterocyclic Chemistry

Methoxyphenyl-substituted thiazole carboxylates represent a particularly important class of heterocyclic compounds that combine the aromatic stability of the thiazole ring with the electron-donating properties of methoxy substituents and the synthetic versatility of carboxylate functional groups. The thiazole ring itself exhibits notable characteristics as a member of the azole family, which includes imidazoles and oxazoles, but distinguishes itself through enhanced aromaticity compared to corresponding oxazoles. This enhanced aromaticity is evidenced by proton nuclear magnetic resonance chemical shifts of ring protons, which absorb between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects.

The incorporation of methoxyphenyl substituents into thiazole frameworks introduces significant electronic and steric considerations that influence both chemical reactivity and biological activity. The methoxy group functions as an electron-donating substituent through resonance effects, which can stabilize certain reaction intermediates and influence the regioselectivity of electrophilic substitution reactions. Computational studies have identified carbon-5 as the primary site for electrophilic substitution in thiazole systems, while the carbon-2 hydrogen is particularly susceptible to deprotonation due to its acidic character.

Research into methoxyphenyl-thiazole derivatives has revealed significant antimicrobial properties, with studies demonstrating that compounds containing 4-methoxyphenyl substituents exhibit enhanced biological activity compared to unsubstituted analogs. For example, synthesis and evaluation of new heteroaryl thiazole derivatives showed that compounds with 4-methoxyphenyl groups demonstrated moderate antibacterial activity with minimum inhibitory concentration values ranging from 0.23 to 0.7 milligrams per milliliter. The structure-activity relationships indicate that the position and electronic nature of substituents on the phenyl ring significantly influence antimicrobial potency.

The carboxylate functionality in these compounds provides additional synthetic versatility, enabling further derivatization through esterification, amidation, and other carbonyl chemistry transformations. This functional group also contributes to the overall polarity and potential biological activity of the compounds, as carboxylate esters can undergo hydrolysis to release the corresponding carboxylic acids, which may exhibit different pharmacological properties. The combination of these structural elements creates a scaffold that has found applications in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory research.

Discovery and Development Timeline of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

While specific documentation of the initial discovery of this compound is limited in the available literature, its development can be understood within the broader context of methoxyphenyl-thiazole carboxylate research that has emerged over the past several decades. The compound represents an evolution of earlier thiazole derivatives that were first synthesized using classical Hantzsch methodology, adapted to incorporate the specific substitution pattern of methoxyphenyl and ethyl carboxylate groups.

The development of related compounds provides insight into the synthetic approaches that likely led to this specific derivative. For instance, synthesis of methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate, a structurally similar compound, has been documented with detailed characterization including nuclear magnetic resonance spectroscopy data. The synthesis of this related compound demonstrates the feasibility of incorporating both methoxyphenyl substituents and carboxylate functionality into thiazole frameworks using established synthetic methodologies.

Contemporary research has focused on developing efficient synthetic routes to various methoxyphenyl-thiazole derivatives through molecular hybridization approaches. These methodologies employ the three-plus-two heterocyclization reaction, specifically utilizing Hantzsch-thiazole synthesis with phenacyl bromide as substrate. The strategic approach of molecular hybridization has enhanced drug efficacy, reduced multiple drug resistance, and minimized toxicity concerns in the resulting thiazole-linked hybrids.

The timeline of development for compounds in this class has been accelerated by advances in combinatorial chemistry and high-throughput screening methodologies. Modern synthetic approaches have enabled the preparation of diverse libraries of methoxyphenyl-thiazole derivatives, facilitating structure-activity relationship studies and optimization of biological properties. The integration of computational chemistry methods has further enhanced the rational design of new derivatives, allowing researchers to predict and optimize molecular properties before synthesis.

Position in Contemporary Heterocyclic Research

This compound occupies a significant position within contemporary heterocyclic research as part of the broader investigation into thiazole-based pharmacophores and functional materials. The compound exemplifies the current trend toward designing heterocyclic systems that combine multiple functional elements to achieve enhanced biological activity or specific material properties. Contemporary research in thiazole chemistry has expanded beyond traditional medicinal applications to encompass areas such as agricultural chemistry, materials science, and nanotechnology applications.

The current research landscape for thiazole derivatives emphasizes the development of compounds with improved selectivity and potency for specific biological targets. Recent studies have demonstrated that thiazole-containing compounds exhibit diverse pharmacological activities including anticancer, antibacterial, antifungal, antiviral, and antioxidant properties. The molecular hybridization approach, which combines thiazole moieties with other bioactive fragments, has emerged as a particularly promising strategy for drug discovery and development.

Contemporary synthetic methodologies for thiazole derivatives have evolved to include environmentally friendly approaches and improved efficiency compared to classical methods. Modern synthetic protocols often employ microwave-assisted synthesis, solvent-free conditions, and catalytic systems to enhance reaction rates and yields while reducing environmental impact. These advances have made the synthesis of complex thiazole derivatives more accessible and economically viable for both academic research and industrial applications.

The integration of computational approaches has revolutionized the design and optimization of thiazole derivatives in contemporary research. Molecular docking studies, quantitative structure-activity relationship analysis, and density functional theory calculations are routinely employed to guide synthetic efforts and predict biological activities. These computational tools have enabled researchers to understand the mechanisms of action for thiazole derivatives and to design compounds with improved selectivity for specific biological targets.

Table 1: Representative Methoxyphenyl-Thiazole Derivatives and Their Properties

Compound Molecular Formula Key Structural Features Reported Activities Reference
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate C₁₂H₁₂N₂O₃S Amino group at position 2, methyl ester Synthetic intermediate
2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid C₁₂H₁₁NO₃S Methyl substituent at position 4 Chemical building block
5-(4-methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid C₁₂H₁₁NO₃S Alternative substitution pattern Research compound
2-amino-4-(4-methoxyphenyl)-1,3-thiazole C₁₀H₁₀N₂OS Simplified structure without carboxylate Antimicrobial activity

The position of this compound in contemporary research is further enhanced by its potential applications in emerging areas such as nanosystem development and advanced material design. The thiazole moiety has demonstrated utility in the development of nanoparticles with specific properties, and the incorporation of methoxyphenyl and carboxylate functionalities may provide additional opportunities for surface modification and functionalization. This multidisciplinary approach to thiazole chemistry reflects the evolving nature of heterocyclic research, where traditional boundaries between organic chemistry, materials science, and biological applications continue to blur.

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHMQJLCGMBICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647090
Record name Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-42-3
Record name Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an appropriate catalyst, such as acetic acid, to yield the thiazole ring. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group at the 2-position of the thiazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against several diseases.

  • Anti-inflammatory and Analgesic Drugs : The compound has been utilized in the development of drugs aimed at reducing inflammation and pain. Research indicates that thiazole derivatives possess properties that inhibit key enzymes involved in inflammatory pathways .
  • Anticancer Activity : Several studies have demonstrated the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound were tested against multiple cancer cell lines, showing promising results. In one study, a related thiazole compound exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells with an IC50 value of 23.30 ± 0.35 mM .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential in developing agrochemicals.

  • Pesticides and Herbicides : The compound's structure lends itself to modifications that can enhance its efficacy as a pesticide or herbicide. Research indicates that thiazole derivatives can exhibit antimicrobial properties, making them suitable candidates for crop protection .

Material Science

The compound is also being investigated for its applications in material science.

  • Novel Materials : this compound is being studied for its potential in synthesizing new materials such as polymers and coatings. These materials may offer improved durability and resistance to environmental factors .

Biological Research

Researchers are utilizing this compound to gain insights into various biological processes.

  • Cellular Studies : The compound has been used to study its effects on cellular processes and pathways. Its ability to interact with biological targets makes it valuable for understanding mechanisms underlying diseases such as cancer .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound.

  • Quality Control : It is employed in analytical methods for the quantification of related compounds in various samples, ensuring quality control in pharmaceutical manufacturing processes .

Case Studies and Data Tables

Application AreaKey FindingsReferences
PharmaceuticalDemonstrated anticancer activity with IC50 values indicating effectiveness
Agricultural ChemistryPotential use in developing effective pesticides and herbicides
Material ScienceExplored for creating durable polymers and coatings
Biological ResearchInvestigated for effects on cellular processes related to cancer
Analytical ChemistryUsed as a standard for ensuring quality control in pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence Source
This compound 4-(4-methoxyphenyl), 2-(ethyl ester) C₁₃H₁₃NO₃S 263.32 High purity (>95%); used in drug discovery
Ethyl 4-isopropylthiazole-2-carboxylate 4-isopropyl, 2-(ethyl ester) C₉H₁₃NO₂S 199.27 Simpler substituent; lower molecular weight
Methyl 2-phenylthiazole-4-carboxylate 2-phenyl, 4-(methyl ester) C₁₁H₉NO₂S 219.26 Reversed substituent positions; methyl ester enhances hydrophilicity
Ethyl 2-(4-trifluoromethylphenyl)thiazole-4-carboxylate 2-(4-CF₃-phenyl), 4-(ethyl ester) C₁₃H₁₀F₃NO₂S 309.29 Electron-withdrawing CF₃ group; potential agrochemical applications
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate 4-CF₃, 2-(ethyl ester) C₇H₆F₃NO₂S 225.19 High lipophilicity; used in fluorinated drug design
Ethyl 4-(chloromethyl)thiazole-2-carboxylate 4-(chloromethyl), 2-(ethyl ester) C₇H₈ClNO₂S 205.66 Reactive chloromethyl group for further functionalization

Key Observations

Substituent Position and Electronic Effects :

  • The 4-methoxyphenyl group in the main compound provides electron-donating effects, which may stabilize charge-transfer interactions in biological targets. In contrast, derivatives like Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate feature electron-withdrawing CF₃ groups, altering reactivity and binding affinity .
  • Reversed substituent positions (e.g., Methyl 2-phenylthiazole-4-carboxylate) significantly affect molecular polarity and solubility .

Molecular Weight and Functionalization :

  • Bulky substituents (e.g., 4-methoxyphenyl) increase molecular weight compared to simpler derivatives (e.g., Ethyl 4-isopropylthiazole-2-carboxylate) .
  • Chloromethyl or hydroxymethyl groups (e.g., Ethyl 4-(hydroxymethyl)thiazole-2-carboxylate) introduce reactive sites for conjugation or prodrug strategies .

Nitrophenyl-substituted thiazoles (e.g., ) are explored as kinase inhibitors due to their electron-deficient aromatic systems .

Biological Activity

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Structurally characterized by a thiazole ring and an ethyl ester group, this compound exhibits a range of properties that may be beneficial in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula: C₁₃H₁₃NO₃S
  • Molar Mass: 263.31 g/mol
  • Key Structural Features: Thiazole ring, methoxyphenyl substituent, ethyl ester group.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that thiazole derivatives exhibit effectiveness against various bacterial strains. The compound's structural features contribute to its ability to disrupt microbial cell functions, potentially through mechanisms similar to those observed in related compounds.

Compound Activity Target Organisms
This compoundAntimicrobialVarious bacterial strains

Anticancer Activity

Research has demonstrated significant anticancer activity of thiazole derivatives, including this compound. In vitro studies have evaluated its cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HEPG2) and human colon carcinoma (HCT-116). The compound's efficacy was assessed using the MTT assay to determine the IC50 values.

Cell Line IC50 (µM) Reference Compound
HEPG2 (Liver Cancer)7.06Doxorubicin
HCT-116 (Colon Cancer)1.03Doxorubicin

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound is believed to involve the inhibition of key enzymes involved in cellular growth pathways. Similar compounds have been reported to target VEGFR-2 and BRAF kinases, leading to antiproliferative effects. The presence of the methoxy group may enhance the compound's interaction with biological targets.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated various thiazole derivatives for their cytotoxicity against liver carcinoma cells. This compound displayed moderate activity with an IC50 value indicative of potential therapeutic use against liver cancer .
  • Structure-Activity Relationship (SAR) : SAR analysis highlighted that electron-donating groups like methoxy enhance cytotoxicity, while electron-withdrawing groups reduce activity . This insight is crucial for the design of more potent analogs.
  • Biochemical Pathway Interaction : Compounds structurally similar to this compound have been shown to disrupt key biochemical pathways associated with cancer progression .

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